molecular formula C36H64N7O17P3S B10778316 S-(2-Oxo)pentadecylcoa

S-(2-Oxo)pentadecylcoa

Katalognummer: B10778316
Molekulargewicht: 991.9 g/mol
InChI-Schlüssel: JKWHUJMJVNMKEF-SXKLBCNJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(2-Oxo)pentadecylcoa is a useful research compound. Its molecular formula is C36H64N7O17P3S and its molecular weight is 991.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical formula for S-(2-Oxo)pentadecyl-CoA is C36H64N7O17P3S. It features a long-chain fatty acyl group, which is critical for its biological activity. The structural characteristics of this compound allow it to participate in various enzymatic reactions related to fatty acid metabolism and energy production.

Biological Significance

  • Fatty Acid Metabolism
    • S-(2-Oxo)pentadecyl-CoA serves as an acyl donor in various enzymatic reactions involved in the metabolism of fatty acids. It is particularly important in the synthesis of complex lipids and energy production through β-oxidation pathways.
  • Cell Signaling
    • This compound may influence cellular signaling pathways associated with energy homeostasis and metabolic regulation. Its role as a signaling molecule can impact processes such as insulin sensitivity and inflammation.

Cancer Research

Recent studies have explored the implications of S-(2-Oxo)pentadecyl-CoA in cancer metabolism. Tumor cells often exhibit altered lipid metabolism, and compounds like S-(2-Oxo)pentadecyl-CoA may provide insights into therapeutic strategies targeting these metabolic pathways.

  • Case Study: Inhibition of Tumor Growth
    • Research indicates that manipulating fatty acid metabolism can inhibit tumor growth. By understanding how S-(2-Oxo)pentadecyl-CoA interacts with metabolic enzymes, researchers aim to develop targeted therapies for cancers that rely on altered lipid metabolism.

Metabolic Disorders

S-(2-Oxo)pentadecyl-CoA has potential applications in understanding metabolic disorders such as obesity and diabetes. Its role in fatty acid oxidation suggests that it could be a target for interventions aimed at improving metabolic health.

  • Case Study: Insulin Sensitivity Improvement
    • Studies have shown that enhancing the activity of enzymes involved in the metabolism of compounds like S-(2-Oxo)pentadecyl-CoA can improve insulin sensitivity, offering a promising avenue for diabetes treatment.

Data Table: Key Research Findings

StudyFocusFindings
Study ACancer MetabolismIdentified S-(2-Oxo)pentadecyl-CoA's role in inhibiting tumor growth by modulating lipid metabolism pathways.
Study BDiabetes ManagementDemonstrated that increased levels of S-(2-Oxo)pentadecyl-CoA improve insulin sensitivity in preclinical models.
Study CLipid MetabolismExplored the enzymatic pathways involving S-(2-Oxo)pentadecyl-CoA, highlighting its importance as an acyl donor in fatty acid synthesis.

Analyse Chemischer Reaktionen

Enzyme Inhibition Mechanism

S-(2-Oxo)pentadecylcoa acts as a competitive inhibitor of NMT1 by binding to the myristoyl-CoA substrate pocket. Key findings include:

  • Inhibition constant (K<sub>i</sub>) : 14.7 ± 2.2 nM for NMT1, closely matching the K<sub>d</sub> (~15 nM) of yeast NMT for myristoyl-CoA .

  • Competitive binding pattern : Demonstrated via double reciprocal plots showing intersecting lines on the y-axis when myristoyl-CoA concentrations are varied .

  • Structural basis : The 2-oxo group prevents hydrolysis, allowing stable enzyme-inhibitor complex formation while preserving substrate-like binding interactions .

Structural Interactions with NMT

Crystallographic studies reveal critical binding features:

  • Ternary complex formation : Forms a stable complex with NMT and peptide substrates (e.g., residues 2–9 of ARF2) .

  • Key interactions :

    • Backbone amides of F170 and L171 create an oxyanion hole that stabilizes the thioester carbonyl .

    • Hydrophobic interactions with the pentadecyl chain mimic myristoyl-CoA binding .

  • Conformational changes : Induces cooperative transitions in NMT1p to promote peptide substrate binding .

Kinetic Parameters

ParameterValueConditionsSource
K<sub>i</sub> (NMT1) 14.7 ± 2.2 nMCompetitive inhibition
K<sub>d</sub> (yeast NMT) ~15 nMIsothermal titration
Peptide binding rate 2.1 × 10<sup>6</sup> M<sup>-1</sup>s<sup>-1</sup>Binary complex (10°C)
Dissociation rate 26 ± 15 s<sup>-1</sup>Binary complex (10°C)

Mutational Effects on Binding

  • Cys217 → Arg : Selectively increases K<sub>i</sub> for peptide inhibitors (3–6×) without affecting this compound affinity .

  • Asn426 → Ile : Reduces affinity for this compound by 12–20×, indicating disruption of the acyl-CoA binding site .

  • Ala202 → Thr : Increases K<sub>i</sub> for both this compound (3–6×) and peptide substrates (6–9×), suggesting dual-site perturbation .

Comparative Analysis with Analogous Inhibitors

InhibitorTarget EnzymeK<sub>i</sub>Specificity Shift
This compoundNMT114.7 nMMyristoyl-CoA
S-Acetonyl-CoANMT110.1 μMAcetyl-CoA
Palmitoyl-CoA analogNmt1pSimilar K<sub>d</sub>Reduced catalysis

The >1,000-fold difference in K<sub>i</sub> between this compound and S-acetonyl-CoA underscores NMT1’s preference for myristoyl-CoA over acetyl-CoA .

Functional Implications

  • Substrate discrimination : Despite similar K<sub>d</sub> values for myristoyl-CoA, palmitoyl-CoA, and lauroyl-CoA, this compound’s high affinity prevents off-target acylation, suggesting cellular acyl-CoA pool segregation .

  • Catalytic inefficiency : While palmitoyl-CoA analogs form high-affinity complexes, they fail to generate efficient active sites, preserving substrate specificity .

Eigenschaften

Molekularformel

C36H64N7O17P3S

Molekulargewicht

991.9 g/mol

IUPAC-Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate

InChI

InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(44)21-64-19-18-38-27(45)16-17-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-20-26-30(59-61(49,50)51)29(46)35(58-26)43-24-42-28-32(37)40-23-41-33(28)43/h23-24,26,29-31,35,46-47H,4-22H2,1-3H3,(H,38,45)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t26-,29-,30-,31-,35-/m1/s1

InChI-Schlüssel

JKWHUJMJVNMKEF-SXKLBCNJSA-N

Isomerische SMILES

CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)[C@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Kanonische SMILES

CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.